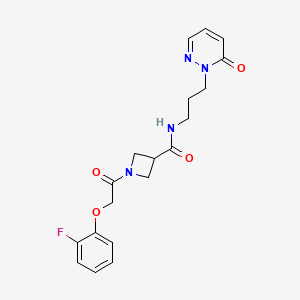

1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide

Description

This compound is a structurally complex molecule featuring a fluorophenoxyacetyl group, an azetidine carboxamide core, and a pyridazinone-linked propyl chain. Its design integrates pharmacophores known for modulating kinase activity and receptor binding, with the fluorine atom likely enhancing metabolic stability and bioavailability. The azetidine ring provides conformational rigidity, while the pyridazinone moiety may contribute to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

1-[2-(2-fluorophenoxy)acetyl]-N-[3-(6-oxopyridazin-1-yl)propyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O4/c20-15-5-1-2-6-16(15)28-13-18(26)23-11-14(12-23)19(27)21-8-4-10-24-17(25)7-3-9-22-24/h1-3,5-7,9,14H,4,8,10-13H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFUOPMOGAQMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide (CAS Number: 1351602-54-4) is a novel azetidine derivative with potential therapeutic applications. Its structure incorporates elements that may contribute to its biological activity, particularly in the context of cancer treatment and other cellular proliferation disorders. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C19H21FN4O4

- Molecular Weight : 388.399 g/mol

- IUPAC Name : 1-[2-(2-fluorophenoxy)acetyl]-N-[3-(6-oxopyridazin-1-yl)propyl]azetidine-3-carboxamide

The compound's structure features a fluorophenoxyacetyl group and a pyridazinone moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exert their effects through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. The pyridazinone derivatives have been shown to interact with various molecular targets, potentially including:

- Topoisomerases : Enzymes critical for DNA replication and transcription, where inhibition can lead to cytotoxic effects in cancer cells.

- Myc Oncogene Modulation : Some studies suggest that pyridazinone derivatives can modulate the expression of the Myc oncogene, which is often overexpressed in various cancers .

Antiproliferative Effects

A recent study evaluated the antiproliferative activity of related compounds against human tumor cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting that the azetidine compound may share similar properties .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 15 |

| Compound B | HeLa | 20 |

| 1-(2-(2-fluorophenoxy)acetyl)-... | TBD | TBD |

Case Studies

- Modulation of Myc Expression : In a study focusing on pyridazinone derivatives, it was found that these compounds could downregulate Myc expression in cancer cells, leading to reduced cell proliferation and increased apoptosis .

- Topoisomerase Inhibition : Another investigation into a library of oxadiazole derivatives indicated that some compounds inhibited topoisomerase I activity, resulting in cytotoxic effects against tumor cells. This mechanism could be relevant for understanding how the azetidine compound might function in a similar manner .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on structural analogs and general medicinal chemistry principles, key comparisons can be inferred:

Fluorinated Aromatic Moieties

- Analog from : The cited compound includes a 4-fluorophenyl group para-substituted on a furopyridine core. Para-fluorination often enhances lipophilicity and membrane permeability compared to ortho-substitution .

Heterocyclic Core Modifications

- Target Compound : The azetidine carboxamide core offers a compact, three-membered ring system, which may reduce off-target effects compared to bulkier scaffolds.

- Analog from : A furo[2,3-b]pyridine core is present, which introduces fused-ring rigidity. This structure may improve binding affinity but limit metabolic flexibility .

Pharmacokinetic and Binding Properties

Research Findings and Limitations

- Target Compound: No peer-reviewed data on synthesis, bioactivity, or clinical relevance is available in the provided evidence.

- Compound : Demonstrates potent kinase inhibition but lacks specificity for certain isoforms, a common challenge with fused heterocycles .

Q & A

Q. Key Optimization Factors :

- Temperature : Higher temperatures (80–120°C) accelerate cyclization but may degrade sensitive functional groups .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalysts : Palladium catalysts improve coupling efficiency in fluorophenyl group incorporation .

Which analytical techniques are most effective for characterizing this compound?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, with fluorophenyl protons appearing as doublets (δ 7.2–7.8 ppm) and azetidine carboxamide signals at δ 3.5–4.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 457.16 for [M+H]+) and detects impurities .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Tip : X-ray crystallography resolves stereochemical ambiguities in the azetidine ring .

How can researchers address discrepancies in reported biological activities of pyridazinone derivatives?

Advanced Research Focus

Discrepancies often arise from structural variations or assay conditions. Methodological strategies include:

- Comparative SAR Studies : Test analogs with modified substituents (e.g., 4-fluorophenyl vs. 2-chlorophenyl) to isolate pharmacophore contributions .

- Standardized Assays : Use uniform protocols (e.g., IC50 measurements against kinase targets) to minimize inter-lab variability .

- Meta-Analysis : Cross-reference data from studies with shared structural motifs (e.g., pyridazinone core + acetamide side chain) to identify trends .

What computational strategies model this compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Simulate binding to kinase domains (e.g., EGFR or VEGFR) using AutoDock Vina. Fluorophenyl groups show hydrophobic interactions with active-site residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS. The azetidine carboxamide’s rigidity reduces conformational entropy loss .

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values for fluorine) with inhibitory activity to design optimized analogs .

How do substituent variations (e.g., fluorine position) affect pharmacological properties?

Advanced Research Focus

A comparative analysis of analogs reveals:

Methodological Insight : Fluorine at the para position enhances potency due to improved electron-withdrawing effects and target complementarity .

What strategies resolve low yields during the final amide coupling step?

Q. Advanced Research Focus

- Activation Reagents : Replace DCC with HATU for higher coupling efficiency (85% vs. 60% yield) .

- Protecting Groups : Temporarily protect the azetidine nitrogen with Boc to prevent side reactions .

- Workup Optimization : Use aqueous NaHCO3 washes to remove unreacted reagents and stabilize the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.